DMOG

Description

Structure

3D Structure

Properties

IUPAC Name |

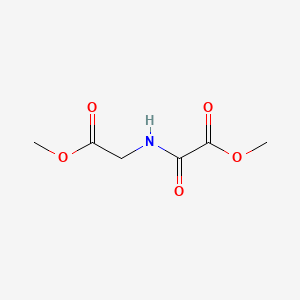

methyl 2-[(2-methoxy-2-oxoethyl)amino]-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO5/c1-11-4(8)3-7-5(9)6(10)12-2/h3H2,1-2H3,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNJOZDZCRHCODO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CNC(=O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80339961 | |

| Record name | DMOG | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80339961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89464-63-1 | |

| Record name | DMOG | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80339961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 89464-63-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Dimethyloxalylglycine: A Technical Deep Dive into its Physicochemical Properties and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of Dimethyloxalylglycine (DMOG), a widely used research compound. This document is intended for researchers, scientists, and professionals in the field of drug development who require a thorough understanding of this compound's fundamental characteristics. The guide includes a summary of quantitative data, detailed experimental protocols, and visualizations of its primary signaling pathway.

Core Physicochemical Properties

Dimethyloxalylglycine, also known as N-(methoxyoxoacetyl)-glycine methyl ester, is a cell-permeable prolyl-4-hydroxylase inhibitor.[1] Its fundamental physicochemical properties are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Source |

| Molecular Formula | C₆H₉NO₅ | [1] |

| Molecular Weight | 175.14 g/mol | [1][2] |

| Appearance | Off-white to yellow solid | [1] |

| Melting Point | 46-49°C | [1][3] |

| Solubility | >30 mg/mL in H₂O; Soluble in DMSO (30 mg/ml) and ethanol (25 mg/ml) | [4] |

| Purity (HPLC) | ≥98% | [1] |

| CAS Number | 89464-63-1 | [1] |

Mechanism of Action: HIF-1α Pathway Modulation

Dimethyloxalylglycine is a competitive inhibitor of prolyl-4-hydroxylase (PHD) enzymes.[5] As an analog of α-ketoglutarate, it binds to the active site of PHDs, preventing the hydroxylation of the alpha subunit of Hypoxia-Inducible Factor-1 (HIF-1α).[6] Under normoxic conditions, hydroxylated HIF-1α is targeted for proteasomal degradation. By inhibiting PHD, this compound stabilizes HIF-1α, allowing it to accumulate and translocate to the nucleus.[7][8] In the nucleus, HIF-1α dimerizes with HIF-1β and binds to hypoxia-response elements (HREs) in the promoter regions of target genes. This leads to the transcription of genes involved in various cellular processes, including angiogenesis, erythropoiesis, and glucose metabolism.[9] The stabilization of HIF-1α by this compound also leads to the upregulation of vascular endothelial growth factor (VEGF) and stromal cell-derived factor-1α (SDF-1α).[10][11]

Caption: this compound inhibits PHD, stabilizing HIF-1α and promoting target gene expression.

Experimental Protocols

Determination of Melting Point (Capillary Method)

The melting point of a solid is the temperature at which it changes state from solid to liquid. For pure crystalline compounds, the melting point is a sharp, well-defined temperature range.

Methodology:

-

Sample Preparation: A small amount of the finely powdered, dry compound is packed into a capillary tube sealed at one end, to a height of about 3 mm.[12]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a thermometer.[13]

-

Heating: The apparatus is heated slowly, with the rate of heating reduced to approximately 1°C per minute as the expected melting point is approached.[12]

-

Observation: The temperature at which the first liquid appears (the beginning of melting) and the temperature at which the entire solid has turned into a clear liquid (the end of melting) are recorded. This range is the melting point of the substance.[12]

Caption: Workflow for determining the melting point of a solid compound.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a common technique for determining the thermodynamic solubility of a compound.

Methodology:

-

Sample Preparation: An excess amount of the solid compound is added to a known volume of water in a flask.

-

Equilibration: The flask is sealed and agitated (e.g., on a shaker) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.[14]

-

Phase Separation: The suspension is filtered or centrifuged to separate the saturated solution from the excess solid.

-

Concentration Analysis: The concentration of the compound in the clear, saturated solution is determined using a suitable analytical method, such as UV-Vis spectrophotometry, HPLC, or LC-MS.

-

Solubility Calculation: The determined concentration represents the aqueous solubility of the compound at that temperature.

Determination of pKa (Potentiometric Titration)

The pKa is a measure of the strength of an acid in solution. Potentiometric titration is a precise method for its determination.[15]

Methodology:

-

Solution Preparation: A solution of the compound with a known concentration is prepared in a suitable solvent (often water or a co-solvent).[16]

-

Titration: The solution is titrated with a standardized solution of a strong acid or base while the pH of the solution is continuously monitored using a calibrated pH meter.[16]

-

Data Collection: The pH is recorded after each addition of the titrant.

-

Titration Curve: A titration curve is generated by plotting the pH against the volume of titrant added.

-

pKa Determination: The pKa is the pH at the half-equivalence point, which is the point where half of the compound has been neutralized. This corresponds to the midpoint of the buffer region on the titration curve.[15][17] For polyprotic substances, multiple pKa values can be determined from the inflection points on the curve.[16]

References

- 1. cdn.usbio.net [cdn.usbio.net]

- 2. Dimethyloxalylglycine | C6H9NO5 | CID 560326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. matrixscientific.com [matrixscientific.com]

- 4. cdn1.sinobiological.com [cdn1.sinobiological.com]

- 5. This compound (Dimethyloxalylglycine) | HIF-PH inhibitor | Probechem Biochemicals [probechem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

- 8. Dimethyloxalylglycine Attenuates Steroid-Associated Endothelial Progenitor Cell Impairment and Osteonecrosis of the Femoral Head by Regulating the HIF-1α Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Neuroprotection by dimethyloxalylglycine following permanent and transient focal cerebral ischemia in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dimethyloxalyl Glycine Regulates the HIF-1 Signaling Pathway in Mesenchymal Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Dimethyloxalyl Glycine Regulates the HIF-1 Signaling Pathway in Mesenchymal Stem Cells - ProQuest [proquest.com]

- 12. google.com [google.com]

- 13. engineeringbyte.com [engineeringbyte.com]

- 14. youtube.com [youtube.com]

- 15. youtube.com [youtube.com]

- 16. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 17. byjus.com [byjus.com]

Methodological & Application

Application Notes and Protocols: Solubility of Dimethyloxalylglycine (DMOG) in DMSO versus Water

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyloxalylglycine (DMOG) is a cell-permeable, competitive inhibitor of prolyl-4-hydroxylase domain (PHD) enzymes. By inhibiting these enzymes, which are responsible for the degradation of Hypoxia-Inducible Factor-1α (HIF-1α) in the presence of oxygen, this compound effectively stabilizes HIF-1α, leading to the activation of hypoxia-responsive genes. This mimetic of a hypoxic state has made this compound a valuable tool in research areas such as angiogenesis, ischemia, cancer biology, and stem cell research. Understanding the solubility of this compound in common laboratory solvents is critical for the accurate preparation of stock solutions and the design of robust in vitro and in vivo experiments. These application notes provide a detailed comparison of this compound's solubility in dimethyl sulfoxide (DMSO) and water, along with protocols for its dissolution and a diagram of its mechanism of action.

Data Presentation: Solubility of Dimethyloxalylglycine

The solubility of this compound in DMSO and water varies across different suppliers, which may be attributed to slight variations in the purity and crystalline form of the compound. The following table summarizes the reported solubility data from various sources. It is recommended to use this data as a guideline and to perform small-scale solubility tests with the specific batch of this compound being used.

| Solvent | Reported Solubility (mg/mL) | Reported Molar Solubility (mM) | Source |

| DMSO | 60 | 342.58 | TargetMol[1] |

| >25 | Not Specified | NET[2] | |

| 17.51 | 100 | Tocris Bioscience | |

| >20 | Not Specified | Sigma-Aldrich | |

| 125 | 713.71 (ultrasonication recommended) | MedChemExpress[3] | |

| 35 | 199.84 | Selleck Chemicals[4] | |

| ~30 | Not Specified | Cayman Chemical[5] | |

| Water | 17.54 | 100 (sonication recommended) | TargetMol[1] |

| 17.51 | 100 | Tocris Bioscience | |

| >30 | Not Specified | Sigma-Aldrich | |

| 50 | 285.49 (ultrasonication recommended) | MedChemExpress[3] | |

| 35 | 199.84 | Selleck Chemicals[6] | |

| PBS (pH 7.2) | ~10 | Not Specified | Cayman Chemical[5] |

Note: The molecular weight of this compound is 175.14 g/mol .[1][7]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO.

Materials:

-

Dimethyloxalylglycine (this compound) powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Calibrated pipette

Procedure:

-

Weighing this compound: Accurately weigh out a desired amount of this compound powder. For example, to prepare 1 mL of a 100 mM stock solution, weigh 17.51 mg of this compound.

-

Adding DMSO: Add the appropriate volume of anhydrous DMSO to the this compound powder. For 17.51 mg of this compound, add 1 mL of DMSO.

-

Dissolution: Tightly cap the tube or vial and vortex thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid in dissolution if necessary. Visually inspect the solution to ensure there are no undissolved particles.

-

Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

Protocol 2: Preparation of a this compound Stock Solution in Water

This protocol describes the preparation of a 50 mM stock solution of this compound in water. Note that solubility in aqueous solutions can be lower and may require more effort to dissolve.

Materials:

-

Dimethyloxalylglycine (this compound) powder

-

Sterile, nuclease-free water

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Sonicator (optional, but recommended)

-

Calibrated pipette

Procedure:

-

Weighing this compound: Accurately weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 50 mM stock solution, weigh 8.76 mg of this compound.

-

Adding Water: Add the appropriate volume of sterile water to the this compound powder. For 8.76 mg of this compound, add 1 mL of water.

-

Dissolution: Tightly cap the tube or vial and vortex vigorously. If the this compound does not fully dissolve, sonication is recommended to facilitate dissolution.[1][3]

-

Sterilization (Optional): If required for your application, filter-sterilize the solution using a 0.22 µm syringe filter.

-

Storage: It is generally recommended to prepare aqueous solutions of this compound fresh for each experiment. If short-term storage is necessary, store at 4°C for no longer than 24 hours.

Visualizations

This compound Mechanism of Action: HIF-1α Stabilization

Caption: Mechanism of this compound-induced HIF-1α stabilization.

Experimental Workflow: Preparing a this compound Working Solution

Caption: General workflow for preparing this compound solutions.

References

- 1. This compound | Dimethyloxalylglycine | α-ketoglutarate antagonist | TargetMol [targetmol.com]

- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. selleck.co.jp [selleck.co.jp]

- 7. Dimethyloxalylglycine | C6H9NO5 | CID 560326 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for Chemical Induction of Hypoxia in Cell Culture Using DMOG

Harnessing the Power of Chemical Hypoxia: A Guide to Using Dimethyloxalylglycine (DMOG) in Cell Culture

Introduction

Hypoxia, a condition of low oxygen tension, is a critical physiological and pathological stimulus that governs a multitude of cellular processes, including angiogenesis, metabolism, and cell survival.[1][2][3] The cellular response to hypoxia is primarily mediated by the hypoxia-inducible factors (HIFs), a family of transcription factors.[1][2] In the presence of oxygen, the alpha subunit of HIF (HIF-α) is hydroxylated by prolyl hydroxylase domain (PHD) enzymes, leading to its ubiquitination and subsequent proteasomal degradation.[4] Under hypoxic conditions, the lack of oxygen as a cofactor inhibits PHD activity, allowing HIF-α to stabilize, translocate to the nucleus, and activate the transcription of a wide array of target genes.[4]

Dimethyloxalylglycine (this compound) is a cell-permeable small molecule that serves as a potent chemical inducer of the hypoxic response.[5][6] As an analog of α-ketoglutarate, a key cofactor for PHD enzymes, this compound competitively inhibits PHD activity, thereby preventing the degradation of HIF-α even under normoxic conditions.[5][6] This leads to the stabilization and accumulation of HIF-1α, mimicking the cellular response to true hypoxia.[5][6] The use of this compound offers a convenient and reproducible method to study the molecular consequences of HIF activation in a standard cell culture setup, circumventing the need for specialized hypoxic incubators.[7]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound to chemically induce hypoxia in cell culture. This document outlines the mechanism of action, provides detailed experimental protocols, and presents quantitative data to facilitate the successful implementation of this technique.

Mechanism of Action: this compound-Mediated HIF-1α Stabilization

The signaling pathway illustrating how this compound induces a hypoxic response is depicted below. Under normal oxygen levels (normoxia), HIF-1α is continuously synthesized and degraded. Prolyl hydroxylase (PHD) enzymes utilize oxygen and α-ketoglutarate to hydroxylate specific proline residues on the HIF-1α subunit. This hydroxylation event is recognized by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, which targets HIF-1α for ubiquitination and subsequent degradation by the proteasome.

This compound, being a structural analog of α-ketoglutarate, acts as a competitive inhibitor of PHD enzymes.[5][6] By binding to the active site of PHDs, this compound prevents the hydroxylation of HIF-1α. Consequently, HIF-1α is no longer recognized by the VHL complex and escapes degradation. The stabilized HIF-1α accumulates in the cytoplasm and translocates to the nucleus, where it dimerizes with its constitutively expressed partner, HIF-1β (also known as ARNT). This HIF-1α/HIF-1β heterodimer then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, initiating their transcription. Key target genes include those involved in angiogenesis (e.g., VEGF), glucose metabolism (e.g., GLUT1), and cell survival.

Quantitative Data Summary

The effective concentration and incubation time for this compound can vary depending on the cell line and the specific biological question being addressed. The following tables summarize quantitative data from various studies to provide a starting point for experimental design.

Table 1: Effective this compound Concentrations and Incubation Times for HIF-1α Stabilization

| Cell Type | This compound Concentration | Incubation Time | Outcome | Reference |

| Cortical Neurons | 50-500 µM | 24 hours | Increased HIF-1α protein expression. | [8] |

| PC12 Cells | 0.1 mM (100 µM) | 24-96 hours | Sustained HIF-1α expression. | [9][10] |

| Human Tendon Stem Cells (hTSCs) | 0.01-1 mM | 96 hours | Dose-dependent increase in HIF-1α. | [7] |

| Human Adipose Tissue-derived Stem Cells (ASCs) | 100 µM, 500 µM | 3 days | Increased VEGF production. | [11] |

| HCT116 and HeLa Cells | 1 mM | 24 hours | Induction of hypoxia-related metabolic changes. | [2] |

| Human Umbilical Vein Endothelial Cells (HUVECs) | 1 mM | 16 hours | Induction of HIF-1α. | [12] |

| Vascular Smooth Muscle Cells (VSMCs) | ~100 µM | 72-96 hours | Index of cellular proliferation. | [13] |

Table 2: Effects of this compound on Cellular Processes

| Cell Type | This compound Concentration | Incubation Time | Observed Effect | Reference |

| PC12 Cells | 0.5 mM, 1 mM | 48-96 hours | Dose-dependent reduction in cell proliferation and MTT activity. | [10] |

| Human Tendon Stem Cells (hTSCs) | 0.1 mM, 1 mM | 72-96 hours | Dose-dependent reduction in cell proliferation. | [7] |

| Human Adipose Tissue-derived Stem Cells (ASCs) | 100 µM, 500 µM (repeated doses) | 9 days | 3- to 7-fold increased VEGF levels. | [11] |

| Cortical Neurons | 250 µM | 24 hours | Increased expression of VEGF. | [8] |

| HT29 Cells | 25 µM | 24 hours | Increased cell migration. | [14] |

| PC12 Cells | 0.1 mM | 24 hours | Significant reduction in Reactive Oxygen Species (ROS) formation. | [10][15] |

Experimental Protocols

This section provides a detailed, generalized protocol for inducing chemical hypoxia in cultured cells using this compound. It is recommended to optimize the concentration and incubation time for each specific cell line and experimental goal.

Materials

-

Cell line of interest

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS), sterile

-

Dimethyloxalylglycine (this compound) (e.g., Sigma-Aldrich, D3695)

-

Sterile, nuclease-free water or DMSO for dissolving this compound

-

Cell culture plates or flasks

-

Standard cell culture incubator (37°C, 5% CO₂)

-

Equipment for downstream analysis (e.g., Western blot, qPCR, etc.)

Protocol 1: Preparation of this compound Stock Solution

-

This compound is soluble in water.[7] Prepare a sterile stock solution of this compound at a high concentration (e.g., 100 mM) in sterile, nuclease-free water or DMSO.

-

Filter-sterilize the stock solution using a 0.22 µm syringe filter.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

Protocol 2: Induction of Chemical Hypoxia in Adherent Cells

-

Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) at a density that will ensure they are in the exponential growth phase and sub-confluent at the time of harvest. Allow the cells to adhere and grow for 24 hours in a standard cell culture incubator.

-

This compound Treatment: a. On the day of the experiment, aspirate the old medium from the cells. b. Prepare fresh complete culture medium containing the desired final concentration of this compound. Dilute the this compound stock solution directly into the pre-warmed medium. For example, to achieve a final concentration of 100 µM from a 100 mM stock, add 1 µL of the stock solution for every 1 mL of medium. c. Add the this compound-containing medium to the cells. Include a vehicle control (medium with the same volume of water or DMSO used to dissolve this compound) for comparison.

-

Incubation: Return the cells to the standard incubator (37°C, 5% CO₂) and incubate for the desired period (e.g., 4, 8, 12, 24, 48, or 72 hours).[11][14]

-

Harvesting and Analysis: After the incubation period, harvest the cells for downstream analysis.

-

For Protein Analysis (Western Blot): Wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

For RNA Analysis (qPCR): Wash the cells with PBS and extract total RNA using a suitable kit (e.g., TRIzol or column-based kits).

-

Protocol 3: Verification of the Hypoxic Response

It is crucial to verify the induction of a hypoxic response following this compound treatment. This can be achieved through several methods:

-

Western Blot for HIF-1α: The most direct method is to assess the protein levels of HIF-1α. A significant increase in the HIF-1α band in this compound-treated cells compared to the vehicle control confirms the stabilization of the protein.

-

qPCR for HIF-1 Target Genes: Measure the mRNA expression of known HIF-1 target genes, such as VEGF, GLUT1, or PGK1. A significant upregulation of these genes in response to this compound indicates a functional hypoxic signaling pathway.

-

Functional Assays: Depending on the research question, functional assays can be performed. For example, an ELISA can be used to measure the secretion of VEGF protein into the culture medium.[11]

Experimental Workflow and Visualizations

The following diagram illustrates a typical experimental workflow for using this compound to induce chemical hypoxia and subsequently analyze the cellular response.

Considerations and Limitations

While this compound is a valuable tool, it is important to be aware of its limitations. This compound specifically stabilizes HIF-α by inhibiting PHDs.[3] True hypoxia, however, induces a broader range of cellular responses that are independent of HIF, such as changes in cellular redox status and energy metabolism.[3] Therefore, while this compound is an excellent tool for studying HIF-dependent signaling, it may not fully recapitulate all aspects of the physiological response to low oxygen.[10][16] Researchers should carefully consider whether targeting the HIF pathway alone is sufficient for their experimental model.

This compound provides a robust and accessible method for inducing a hypoxic response in vitro. By understanding its mechanism of action and following established protocols, researchers can effectively utilize this chemical tool to investigate the multifaceted roles of the HIF signaling pathway in health and disease. The data and protocols presented in these application notes serve as a comprehensive resource to guide the design and execution of experiments involving this compound-mediated chemical hypoxia.

References

- 1. Inhibition of endogenous HIF inactivation induces angiogenesis in ischaemic skeletal muscles of mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploration of metabolic responses towards hypoxia mimetic this compound in cancer cells by using untargeted metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. youtube.com [youtube.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. Chemical Activation of the Hypoxia-Inducible Factor Reversibly Reduces Tendon Stem Cell Proliferation, Inhibits Their Differentiation, and Maintains Cell Undifferentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of prolyl hydroxylases by dimethyloxaloylglycine after stroke reduces ischemic brain injury and requires hypoxia inducible factor-1α - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Dimethyloxalylglycine (this compound), a Hypoxia Mimetic Agent, Does Not Replicate a Rat Pheochromocytoma (PC12) Cell Biological Response to Reduced Oxygen Culture [mdpi.com]

- 11. Chemically induced hypoxia by dimethyloxalylglycine (this compound)-loaded nanoporous silica nanoparticles supports endothelial tube formation by sustained VEGF release from adipose tissue-derived stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Challenges in mimicking hypoxia: insights into HIF-regulated MiRNA expression induced by this compound and CoCl2 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. selleckchem.com [selleckchem.com]

- 14. researchgate.net [researchgate.net]

- 15. Dimethyloxalylglycine (this compound), a Hypoxia Mimetic Agent, Does Not Replicate a Rat Pheochromocytoma (PC12) Cell Biological Response to Reduced Oxygen Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

Troubleshooting & Optimization

Dimethyloxalylglycine (DMOG) Solutions: A Technical Guide to Stability and Experimental Use

Technical Support Center

This guide provides researchers, scientists, and drug development professionals with comprehensive information on the stability of Dimethyloxalylglycine (DMOG) solutions for experimental use. It includes frequently asked questions (FAQs), detailed troubleshooting advice, and standardized experimental protocols to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: How stable is Dimethyloxalylglycine (this compound) in different solvents?

A1: The stability of this compound is highly dependent on the solvent. In aqueous solutions such as water, phosphate-buffered saline (PBS), or cell culture media, this compound is unstable and prone to hydrolysis. It is strongly recommended to prepare aqueous solutions fresh on the day of use. Stock solutions prepared in anhydrous organic solvents like Dimethyl Sulfoxide (DMSO), ethanol, or dimethylformamide (DMF) are significantly more stable and can be stored for longer periods.

Q2: What are the recommended storage conditions for this compound solutions?

A2: For optimal stability, this compound stock solutions in anhydrous DMSO or ethanol should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C for up to 6 months or at -80°C for up to one year.[1] Aqueous solutions of this compound should not be stored and should be used immediately after preparation.

Q3: Can I store my working dilution of this compound in cell culture media?

A3: No, it is not recommended. This compound will degrade in aqueous environments like cell culture media. Working dilutions should be prepared fresh from a stable stock solution just before adding to your cell cultures.

Q4: What are the signs of this compound degradation in my solution?

A4: Visual signs of degradation are often not apparent. The most reliable indicator of degradation is a loss of biological activity, such as a diminished or inconsistent effect on the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α) or its downstream targets. If you suspect degradation, it is best to discard the solution and prepare a fresh one.

Q5: At what concentration is this compound typically used in cell culture experiments?

A5: The effective concentration of this compound can vary depending on the cell type and the specific experimental goals. However, a common working concentration range is between 100 µM and 1 mM.[2][3] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental setup.

Data Presentation: this compound Solution Stability

While specific kinetic degradation data is not widely published, the following tables summarize the qualitative and semi-quantitative stability information based on manufacturer recommendations and scientific literature.

Table 1: Solubility of Dimethyloxalylglycine (this compound)

| Solvent | Solubility |

| DMSO | > 125 mg/mL[1] |

| Water / PBS | ~ 50 mg/mL[1] |

| Ethanol | ~ 35 mg/mL[4] |

Table 2: Recommended Storage and Stability of this compound Solutions

| Solvent | Storage Temperature | Recommended Shelf Life |

| Anhydrous DMSO | -20°C | Up to 6 months[1] |

| Anhydrous DMSO | -80°C | Up to 1 year[1] |

| Anhydrous Ethanol | -20°C | Up to 6 months |

| Water, PBS, Cell Culture Media | Room Temperature or 4°C | Prepare fresh, use immediately (not recommended for storage) |

Troubleshooting Guide

Issue 1: Inconsistent or weaker-than-expected biological effect of this compound.

-

Potential Cause: Degradation of the this compound solution.

-

Solution: Always prepare fresh aqueous working solutions of this compound for each experiment. If using a stock solution in an organic solvent, ensure it has been stored properly in small aliquots to avoid multiple freeze-thaw cycles. If the stock is several months old, consider preparing a new one.

-

-

Potential Cause: Sub-optimal concentration for the specific cell line.

-

Solution: Perform a dose-response curve to determine the optimal working concentration of this compound for your cell type.

-

-

Potential Cause: Cell density and culture conditions.

-

Solution: Ensure consistent cell seeding densities and culture conditions across experiments, as these can influence the cellular response to this compound.

-

Issue 2: Precipitate forms when diluting DMSO stock solution into aqueous media.

-

Potential Cause: The concentration of this compound in the final working solution exceeds its solubility in the aqueous medium.

-

Solution: Ensure the final concentration of DMSO in your culture medium is low (typically <0.5%) to maintain the solubility of this compound and to avoid solvent toxicity. It may be necessary to prepare an intermediate dilution in an appropriate solvent before the final dilution into the aqueous medium.

-

Issue 3: High variability between replicate experiments.

-

Potential Cause: Inconsistent preparation of this compound solutions.

-

Solution: Standardize the protocol for preparing this compound solutions. Ensure the solid compound is fully dissolved in the organic solvent before making further dilutions. Use calibrated pipettes for accurate measurements.

-

-

Potential Cause: Degradation of this compound during the experiment.

-

Solution: For longer-term experiments, consider replenishing the media with freshly prepared this compound at regular intervals.

-

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

-

Objective: To prepare a stable, concentrated stock solution of this compound.

-

Materials:

-

Dimethyloxalylglycine (this compound) powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, conical tubes

-

Calibrated pipettes

-

-

Procedure:

-

Under sterile conditions (e.g., in a laminar flow hood), weigh out the desired amount of this compound powder.

-

Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 100 mM).

-

Vortex the solution until the this compound is completely dissolved. Gentle warming (to 37°C) can aid dissolution.

-

Aliquot the stock solution into single-use, sterile microcentrifuge tubes.

-

Store the aliquots at -20°C or -80°C.

-

Protocol 2: Treatment of Cultured Cells with this compound

-

Objective: To treat cultured cells with a working concentration of this compound.

-

Materials:

-

This compound stock solution (from Protocol 1)

-

Cultured cells in appropriate vessels

-

Pre-warmed cell culture medium

-

Sterile pipette tips

-

-

Procedure:

-

Thaw a single-use aliquot of the this compound stock solution at room temperature.

-

Calculate the volume of the stock solution needed to achieve the final desired working concentration in your cell culture vessel.

-

Prepare the working solution by diluting the stock solution into fresh, pre-warmed cell culture medium. It is recommended to add the this compound solution to the medium and mix well before adding to the cells.

-

Remove the existing medium from the cells and replace it with the this compound-containing medium.

-

Incubate the cells for the desired experimental duration.

-

Mandatory Visualizations

HIF-1α Signaling Pathway Under Normoxic and Hypoxic/DMOG Conditions

Under normal oxygen levels (normoxia), HIF-1α is hydroxylated by prolyl hydroxylase domain (PHD) enzymes, leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, followed by ubiquitination and proteasomal degradation. In hypoxic conditions or in the presence of this compound, PHD activity is inhibited. This stabilizes HIF-1α, allowing it to translocate to the nucleus, dimerize with HIF-1β, and bind to hypoxia-responsive elements (HREs) in the promoters of target genes, thereby activating their transcription.

Caption: HIF-1α signaling pathway regulation.

Experimental Workflow for this compound Treatment in Cell Culture

This workflow outlines the key steps for a typical experiment involving the treatment of cultured cells with this compound, from solution preparation to downstream analysis.

Caption: Experimental workflow for this compound treatment.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Dimethyloxalylglycine (this compound), a Hypoxia Mimetic Agent, Does Not Replicate a Rat Pheochromocytoma (PC12) Cell Biological Response to Reduced Oxygen Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. selleckchem.com [selleckchem.com]

How to resolve solubility issues with Dimethyloxalylglycine.

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of DMOG in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is Dimethyloxalylglycine (this compound) and what is its primary mechanism of action?

Dimethyloxalylglycine (this compound) is a cell-permeable, competitive inhibitor of prolyl-4-hydroxylase domain (PHD) enzymes.[1] By inhibiting PHDs, which are α-ketoglutarate-dependent hydroxylases, this compound prevents the degradation of Hypoxia-Inducible Factor-1α (HIF-1α).[2][3][4] This leads to the stabilization and accumulation of HIF-1α, which then translocates to the nucleus, dimerizes with HIF-1β, and activates the transcription of various genes that promote cell survival under hypoxic conditions.[5]

Q2: What are the common research applications of this compound?

This compound is widely used to mimic hypoxic conditions in vitro and in vivo.[6] Its ability to stabilize HIF-1α makes it a valuable tool for studying the cellular response to hypoxia, angiogenesis, ischemia, and inflammation.[2][7][8] It has been utilized in a variety of research areas, including cancer biology, neuroscience, and stem cell research.[3]

Q3: In which solvents can I dissolve this compound?

This compound is soluble in a variety of organic solvents and aqueous solutions. However, solubility can vary between suppliers. It is highly soluble in Dimethyl Sulfoxide (DMSO) and water. It is also soluble in ethanol and dimethylformamide (DMF).[9] For cell culture experiments, it is common to prepare a concentrated stock solution in DMSO or sterile water.

Troubleshooting Guides

Solubility Issues

Q4: I am having trouble dissolving this compound. What should I do?

If you are experiencing difficulty dissolving this compound, consider the following troubleshooting steps:

-

Warm the solution: Gently warming the solution to 37°C can aid in dissolution.[1]

-

Sonication: Using an ultrasonic bath can help to break up any clumps and enhance solubility.[1][10]

-

Use fresh solvent: For DMSO stocks, it is crucial to use fresh, anhydrous DMSO as it is hygroscopic, and absorbed moisture can reduce the solubility of this compound.[4]

-

Check the pH: The solubility of this compound in aqueous solutions can be pH-dependent. Ensure the pH of your buffer is within a suitable range.

Q5: My this compound is precipitating out of solution in my cell culture media. How can I prevent this?

Precipitation of this compound in cell culture media is a common issue and can be caused by several factors:

-

High concentration of organic solvent: When diluting a concentrated DMSO stock into your aqueous culture medium, ensure the final concentration of DMSO is low (typically ≤ 0.5%) to avoid solvent-induced precipitation.

-

Saturation: The concentration of this compound in your final working solution may be exceeding its solubility limit in the culture medium. Try preparing a more dilute stock solution to minimize the amount of solvent added to the media.

-

Instability: this compound is known to be unstable in aqueous solutions and cell culture media, with a short half-life. It is highly recommended to prepare fresh solutions for each experiment.[3][4][11] Do not store this compound in aqueous buffers for more than a day.[9]

Data Presentation: Solubility of this compound

The following table summarizes the reported solubility of this compound in various solvents from different suppliers. Please note that these values can have slight batch-to-batch variations.

| Solvent | Supplier 1 (mg/mL) | Supplier 1 (mM) | Supplier 2 (mg/mL) | Supplier 2 (mM) | Supplier 3 (mg/mL) | Supplier 3 (mM) |

| Water | >30 | >171.3 | ≥34.47 (w/ ultrasonic) | ~196.8 | 50 (w/ ultrasonic) | 285.49 |

| DMSO | >20 | >114.2 | ≥8.75 | ~49.9 | 125 (w/ ultrasonic) | 713.71 |

| Ethanol | - | - | ≥17.8 (w/ ultrasonic) | ~101.6 | - | - |

| PBS (pH 7.2) | ~10 | ~57.1 | - | - | 150 (w/ ultrasonic) | 856.46 |

Note: The molecular weight of this compound is 175.14 g/mol . mM concentrations are calculated based on this value.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

-

Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Solvent Addition: Add the appropriate volume of sterile, anhydrous DMSO or sterile water to achieve the desired stock concentration (e.g., 100 mM).

-

Dissolution: Vortex the solution until the this compound is completely dissolved. If necessary, use a sonicator or warm the solution to 37°C to aid dissolution.

-

Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a new sterile tube.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to 3 months or at -80°C for longer-term storage.

Protocol 2: In Vitro Cell Treatment with this compound

-

Cell Seeding: Plate your cells at the desired density in a multi-well plate and allow them to adhere overnight.

-

Preparation of Working Solution: On the day of the experiment, thaw a single-use aliquot of your this compound stock solution. Dilute the stock solution in fresh, pre-warmed cell culture medium to the final desired working concentration (e.g., 100 µM - 1 mM). Ensure the final DMSO concentration is below cytotoxic levels for your cell line (typically <0.5%).

-

Cell Treatment: Remove the old medium from your cells and replace it with the medium containing the this compound working solution.

-

Incubation: Incubate the cells for the desired period (e.g., 4-24 hours) under standard cell culture conditions (37°C, 5% CO2).

-

Downstream Analysis: After the incubation period, proceed with your planned downstream analysis, such as protein extraction for Western blotting of HIF-1α or RNA isolation for gene expression analysis.

Mandatory Visualizations

Signaling Pathway of this compound Action

Caption: Mechanism of this compound-induced HIF-1α stabilization.

Experimental Workflow for In Vitro this compound Treatment

Caption: General workflow for an in vitro this compound experiment.

References

- 1. apexbt.com [apexbt.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. selleckchem.com [selleckchem.com]

- 5. cusabio.com [cusabio.com]

- 6. mdpi.com [mdpi.com]

- 7. The hydroxylase inhibitor this compound attenuates endotoxic shock via alternative activation of macrophages and IL-10 production by B-1 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Treatment with an activator of hypoxia-inducible factor 1, this compound provides neuroprotection after traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. This compound | Dimethyloxalylglycine | α-ketoglutarate antagonist | TargetMol [targetmol.com]

- 11. researchgate.net [researchgate.net]

Potential off-target effects of Dimethyloxalylglycine in research.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of Dimethyloxalylglycine (DMOG) in research. The information is tailored for researchers, scientists, and drug development professionals to help ensure the accurate interpretation of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target effect of this compound?

This compound is a cell-permeable α-ketoglutarate analog that competitively inhibits prolyl-4-hydroxylases (PHDs). This inhibition prevents the degradation of Hypoxia-Inducible Factor-1 alpha (HIF-1α), leading to its stabilization and the subsequent activation of hypoxia-responsive genes. This is considered its primary on-target effect, mimicking a hypoxic state under normoxic conditions.

Q2: What are the known off-target effects of this compound?

Beyond its intended effect on HIF-1α stabilization, this compound has been reported to exert several off-target effects, including:

-

Direct inhibition of mitochondrial respiration: this compound can suppress oxygen consumption independently of HIF-1α.[1][2]

-

Alterations in cellular metabolism: It can modulate various metabolic pathways, including glycolysis, the TCA cycle, one-carbon metabolism, and lipid metabolism.[3]

-

Induction of reactive oxygen species (ROS): this compound treatment can lead to changes in cellular ROS levels.[4]

-

Modulation of other signaling pathways: this compound has been shown to influence pathways such as NF-κB and AMPK.[1]

Q3: At what concentrations are off-target effects of this compound typically observed?

Off-target effects of this compound can be concentration-dependent. While effective concentrations for HIF-1α stabilization are often in the 0.1 to 1 mM range, some off-target effects have been observed within this range. For instance, inhibition of cellular respiration can be significant at concentrations as low as 0.25 mM.[1] It is crucial to perform dose-response experiments to determine the optimal concentration for maximizing on-target effects while minimizing off-target effects in your specific experimental system.[4]

Q4: How can I be sure that the observed effects in my experiment are due to HIF-1α stabilization and not off-target effects of this compound?

To validate that the observed cellular responses are specifically mediated by HIF-1α, it is essential to include proper controls. A key experiment is to use siRNA to knock down HIF-1α. If the effect of this compound is abolished or significantly reduced in the HIF-1α knockdown cells, it strongly suggests that the effect is on-target.[5] Comparing the effects of this compound to true hypoxia (e.g., culturing cells in a low oxygen environment) can also help differentiate between HIF-1α-dependent and independent effects.[4]

Troubleshooting Guides

Issue 1: Unexpected Changes in Cellular Metabolism

Symptom: You observe changes in glycolysis or mitochondrial respiration that are inconsistent with a purely HIF-1α-mediated response. For example, a rapid inhibition of oxygen consumption that precedes the expected timeline for HIF-1α target gene expression.[2]

Possible Cause: this compound can directly inhibit mitochondrial function and alter metabolic pathways independently of HIF-1α.[1][2]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for unexpected metabolic changes.

Experimental Protocols:

-

Mitochondrial Respiration and Glycolysis Assessment using Seahorse XF Analyzer:

-

Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density.

-

This compound Treatment: Treat cells with a range of this compound concentrations (e.g., 0.1, 0.5, 1 mM) for various durations (e.g., 1, 6, 24 hours).

-

Assay Preparation: On the day of the assay, replace the culture medium with Seahorse XF base medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and incubate in a CO2-free incubator.

-

Mito Stress Test: Measure the Oxygen Consumption Rate (OCR) at baseline and after sequential injections of oligomycin, FCCP, and rotenone/antimycin A.

-

Glycolytic Rate Assay: Measure the Extracellular Acidification Rate (ECAR) at baseline and after sequential injections of glucose, oligomycin, and 2-deoxyglucose (2-DG).[6]

-

Data Analysis: Analyze the OCR and ECAR profiles to determine basal respiration, maximal respiration, ATP production-coupled respiration, and glycolytic capacity.

-

-

HIF-1α Knockdown Validation:

-

Transfection: Transfect cells with either a validated HIF-1α siRNA or a non-targeting control siRNA.

-

This compound Treatment: After allowing for sufficient knockdown of HIF-1α (typically 48-72 hours), treat the cells with this compound at the desired concentration and duration.

-

Endpoint Measurement: Perform the metabolic assay (e.g., Seahorse analysis) or measure the downstream endpoint of interest.

-

Analysis: Compare the effect of this compound in the HIF-1α knockdown cells to the control cells. A significant reduction in the this compound effect in the knockdown cells confirms a HIF-1α-dependent mechanism.[5]

-

Quantitative Data Summary:

| Off-Target Effect | This compound Concentration | Cell Type(s) | Incubation Time | Reference |

| Inhibition of Cellular Respiration | ≥ 0.25 mM | HCT116, PC12 | Minutes | [1] |

| Altered One-Carbon Metabolism | 1 mM | HeLa, HCT116 | 24 hours | [3] |

| Reduced Fatty Acyls | 1 mM | HeLa, HCT116 | 24 hours | [3] |

| Altered TCA Cycle Metabolites | 1 mM | HeLa, HCT116 | 24 hours | [3] |

Issue 2: Unexplained Changes in Cell Viability or ROS Levels

Symptom: You observe unexpected changes in cell viability or a significant increase/decrease in reactive oxygen species (ROS) that does not correlate with your expected hypoxia-mimetic effects.[4]

Possible Cause: this compound can directly impact mitochondrial function, which in turn can alter ROS production and affect cell viability.[7]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for viability and ROS changes.

Experimental Protocols:

-

Measurement of Intracellular ROS using 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA):

-

Cell Treatment: Treat adherent cells in a multi-well plate with this compound at various concentrations and for different time points. Include a positive control (e.g., H2O2) and a vehicle control.

-

DCFH-DA Loading: Remove the treatment media and wash the cells with a buffered saline solution (e.g., PBS). Add DCFH-DA working solution to the cells and incubate in the dark.[8]

-

Fluorescence Measurement: After incubation, wash the cells to remove excess probe. Measure the fluorescence intensity using a fluorescence microscope or a plate reader at the appropriate excitation and emission wavelengths (e.g., ~485 nm excitation and ~530 nm emission).[8]

-

Data Normalization: Normalize the fluorescence intensity to the number of cells or protein concentration in each well.

-

Quantitative Data Summary:

| Off-Target Effect | This compound Concentration | Cell Type | Incubation Time | Observation | Reference |

| Reduced ROS formation | 0.1 mM | PC12 | 24 hours | Significant reduction | [4] |

| No significant effect on ROS | 0.1 mM | PC12 | 48 hours | No significant change | [4] |

| Reduced increase in ROS | 0.1 mM | PC12 | 96 hours | Reduced the increase in ROS levels | [4] |

Issue 3: Activation of Other Signaling Pathways

Symptom: You observe the activation of signaling pathways, such as NF-κB, that are not direct downstream targets of HIF-1α.

Possible Cause: this compound can influence other α-ketoglutarate-dependent enzymes and cellular processes, leading to the modulation of signaling pathways like NF-κB.

Signaling Pathway Diagram:

References

- 1. researchgate.net [researchgate.net]

- 2. A novel effect of this compound on cell metabolism: direct inhibition of mitochondrial function precedes HIF target gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Exploration of metabolic responses towards hypoxia mimetic this compound in cancer cells by using untargeted metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. lab.research.sickkids.ca [lab.research.sickkids.ca]

- 7. Short-Term this compound treatment rejuvenates senescent mesenchymal stem cells by enhancing mitochondrial function and mitophagy through the HIF-1α/BNIP3 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. google.com [google.com]

Technical Support Center: The Impact of Dimethyloxalylglycine (DMOG) on Mitochondrial Function and Respiration

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of Dimethyloxalylglycine (DMOG) in studies of mitochondrial function and respiration.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound on mitochondrial function?

A1: Dimethyloxalylglycine (this compound) is a cell-permeable prolyl-4-hydroxylase (PHD) inhibitor.[1] By inhibiting PHDs, which are α-ketoglutarate-dependent dioxygenases, this compound stabilizes the alpha subunit of the Hypoxia-Inducible Factor (HIF-1α) under normoxic conditions.[2][3] The accumulated HIF-1α translocates to the nucleus, where it dimerizes with HIF-1β and initiates the transcription of various genes that can modulate mitochondrial function.[4] However, this compound can also have direct, HIF-1α-independent effects on mitochondria.[1][5]

Q2: Does this compound always inhibit mitochondrial respiration?

A2: Not always. The effect of this compound on mitochondrial respiration can be context-dependent. Some studies report that this compound directly inhibits mitochondrial oxygen consumption, an effect that can precede the activation of HIF pathways.[1][5] This is thought to be due to its nature as an α-ketoglutarate analog, potentially interfering with the TCA cycle.[1][6] Conversely, in other contexts, such as in senescent cells, this compound has been shown to enhance mitochondrial respiration and overall mitochondrial function.[2]

Q3: How does this compound affect mitochondrial quality control?

A3: this compound can promote mitophagy, the selective autophagic clearance of damaged or superfluous mitochondria.[2][7] This is often mediated through the HIF-1α/BNIP3 signaling pathway.[2] By inducing mitophagy, this compound can help improve the overall health of the mitochondrial pool within a cell.

Q4: What is the typical concentration and duration of this compound treatment for mitochondrial studies?

A4: The optimal concentration and duration of this compound treatment are cell-type and experiment-dependent. Concentrations typically range from 0.1 mM to 2 mM.[7][8] Treatment durations can vary from a few hours to several days.[2][8] It is crucial to perform a dose-response and time-course experiment to determine the optimal conditions for your specific model system. High concentrations of this compound (e.g., 1 mM) have been shown to inhibit cell proliferation in some cell lines.[8][9]

Troubleshooting Guide

| Issue | Possible Cause(s) | Recommended Solution(s) |

| No change in mitochondrial oxygen consumption rate (OCR) after this compound treatment. | 1. Suboptimal this compound concentration or treatment time: The concentration may be too low or the incubation time too short to elicit a response. 2. Cell type resistance: Some cell types may be less sensitive to this compound's effects on mitochondria. 3. HIF-1α independent mechanism: The primary mitochondrial phenotype in your model may not be regulated by HIF-1α. | 1. Perform a dose-response (e.g., 0.1, 0.5, 1, 2 mM) and time-course (e.g., 4, 8, 24, 48 hours) experiment. 2. Confirm HIF-1α stabilization via Western blot as a positive control for this compound activity. 3. Consider that in some cells, this compound's effect is a rapid, direct inhibition of respiration, while in others, it is a longer-term adaptive response.[2][5] |

| Contradictory results: this compound sometimes increases and sometimes decreases mitochondrial membrane potential (MMP). | 1. Dual effects of this compound: this compound can initially cause mitochondrial stress and a decrease in MMP, while longer-term treatment can lead to improved mitochondrial function and increased MMP through mitophagy and other adaptive responses.[2][8] 2. Measurement timing: The observed effect depends on when the measurement is taken relative to the treatment. | 1. Perform a time-course experiment to map the dynamic changes in MMP after this compound treatment (e.g., 1, 6, 24, 48 hours). 2. Correlate MMP changes with other mitochondrial health markers like ATP production and ROS levels.[2] |

| Increased cellular glycolysis but no change in mitochondrial parameters. | 1. Classic Warburg-like effect: this compound, via HIF-1α stabilization, is a known inducer of glycolytic gene expression.[6] This metabolic shift to glycolysis can occur independently of or precede significant changes in mitochondrial respiration in some cell types. | 1. Measure both OCR and extracellular acidification rate (ECAR) to get a complete picture of the cells' metabolic phenotype. 2. Assess the expression of HIF-1α target genes involved in glycolysis (e.g., GLUT1, HK2, PDK1) to confirm the expected pathway activation.[4] |

| Cell death observed at higher this compound concentrations. | 1. Cytotoxicity: High concentrations of this compound can be cytotoxic.[9] 2. Metabolic stress: A strong and rapid inhibition of oxidative phosphorylation combined with an inability to compensate with glycolysis can lead to an energy crisis and cell death. | 1. Perform a cell viability assay (e.g., MTT, CellTox) to determine the cytotoxic threshold of this compound for your cell line.[8][9] 2. Use the lowest effective concentration of this compound that elicits the desired biological effect (e.g., HIF-1α stabilization). |

Data Presentation

Table 1: Summary of Reported Effects of this compound on Mitochondrial Parameters

| Parameter | Cell Type | This compound Concentration | Treatment Duration | Observed Effect | Reference |

| Mitochondrial Respiration (OCR) | HCT116, PC12 | 0.25 - 1 mM | Minutes to Hours | Inhibition | [1][5] |

| Mitochondrial Respiration (OCR) | Senescent MSCs | Not specified | 48 hours | Enhancement | [2] |

| ATP Production | Senescent MSCs | Not specified | 48 hours | Enhancement | [2] |

| Mitochondrial Membrane Potential | Senescent MSCs | Not specified | 48 hours | Improvement | [2] |

| Mitochondrial Membrane Potential | PC12 | 0.1 mM | 24 hours | Increased | [8] |

| Mitochondrial Membrane Potential | PC12 | 0.1 mM | 72 hours | Reduced | [8] |

| Mitochondrial ROS | Senescent MSCs | Not specified | 48 hours | Reduction | [2] |

| Mitochondrial ROS | PC12 | 0.1 mM | 24 hours | Reduction | [8] |

| Mitochondrial Mass | PC12 | 0.1 mM | 24 & 96 hours | Increased | [8] |

Experimental Protocols

Protocol 1: Measurement of Oxygen Consumption Rate (OCR) using Seahorse XF Analyzer

This protocol provides a general framework for assessing the impact of this compound on mitochondrial respiration.

-

Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.

-

This compound Pre-treatment: Treat cells with the desired concentration of this compound for the specified duration (e.g., 24 hours) in a standard CO2 incubator. Include a vehicle-treated control group.

-

Assay Preparation:

-

One hour before the assay, replace the treatment medium with Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine, pH 7.4.

-

Incubate the cells at 37°C in a non-CO2 incubator for 1 hour.

-

Hydrate the sensor cartridge in Seahorse XF Calibrant at 37°C in a non-CO2 incubator overnight.

-

-

Seahorse XF Assay (Mito Stress Test):

-

Load the hydrated sensor cartridge with compounds that modulate mitochondrial function (final concentrations will need optimization):

-

Port A: Oligomycin (e.g., 1.0 µM), an ATP synthase inhibitor.

-

Port B: FCCP (e.g., 1.0 µM), a mitochondrial uncoupling agent.

-

Port C: Rotenone/Antimycin A (e.g., 0.5 µM), Complex I and III inhibitors.

-

-

Calibrate the instrument and then replace the calibrant plate with the cell plate.

-

Run the assay to measure basal OCR, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.

-

-

Data Analysis: After the run, normalize the OCR data to cell number (e.g., using a CyQUANT assay). Compare the different respiratory parameters between this compound-treated and vehicle-treated cells.

Protocol 2: Assessment of Mitochondrial Membrane Potential (MMP)

This protocol uses the fluorescent dye Tetramethylrhodamine, Ethyl Ester (TMRE).

-

Cell Culture and Treatment: Seed cells on a glass-bottom dish or multi-well plate suitable for microscopy. Treat with this compound and a vehicle control for the desired time.

-

TMRE Staining:

-

Prepare a fresh working solution of TMRE in pre-warmed culture medium (e.g., 25-100 nM).

-

Remove the treatment medium and wash the cells once with pre-warmed PBS.

-

Add the TMRE staining solution to the cells and incubate for 20-30 minutes at 37°C, protected from light.

-

Optional Positive Control: In a separate well, co-incubate cells with TMRE and a mitochondrial uncoupler like FCCP (e.g., 10 µM) to induce mitochondrial depolarization.

-

-

Imaging:

-

Wash the cells gently with pre-warmed medium to remove excess dye.

-

Image the cells immediately using a fluorescence microscope with appropriate filters for rhodamine (e.g., Ex/Em ~549/575 nm).

-

-

Quantification: Measure the mean fluorescence intensity of individual cells or cell populations using imaging software (e.g., ImageJ). Compare the fluorescence intensity between this compound-treated and control groups. A decrease in TMRE fluorescence indicates mitochondrial depolarization.

Visualizations

Caption: this compound stabilizes HIF-1α, leading to downstream effects on mitophagy and glycolysis.

References

- 1. researchgate.net [researchgate.net]

- 2. Short-Term this compound treatment rejuvenates senescent mesenchymal stem cells by enhancing mitochondrial function and mitophagy through the HIF-1α/BNIP3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. A novel effect of this compound on cell metabolism: direct inhibition of mitochondrial function precedes HIF target gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Exploration of metabolic responses towards hypoxia mimetic this compound in cancer cells by using untargeted metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Dimethyloxalylglycine (this compound), a Hypoxia Mimetic Agent, Does Not Replicate a Rat Pheochromocytoma (PC12) Cell Biological Response to Reduced Oxygen Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chemical Activation of the Hypoxia-Inducible Factor Reversibly Reduces Tendon Stem Cell Proliferation, Inhibits Their Differentiation, and Maintains Cell Undifferentiation - PMC [pmc.ncbi.nlm.nih.gov]

Validation & Comparative

Dimethyloxalylglycine (DMOG) vs. Deferoxamine (DFO): A Comparative Guide to HIF-1α Stabilization

For Researchers, Scientists, and Drug Development Professionals

Introduction to HIF-1α and its Significance

Hypoxia-inducible factor-1 alpha (HIF-1α) is a crucial transcription factor that plays a central role in the cellular response to low oxygen levels (hypoxia).[1] Under normal oxygen conditions (normoxia), HIF-1α is rapidly degraded. However, under hypoxic conditions, HIF-1α is stabilized, allowing it to translocate to the nucleus, dimerize with HIF-1β, and bind to hypoxia-response elements (HREs) in the promoter regions of target genes.[1] This activation leads to the transcription of genes involved in various adaptive processes, including angiogenesis, erythropoiesis, and glucose metabolism. Given its critical role in these pathways, the pharmacological stabilization of HIF-1α has emerged as a promising therapeutic strategy for conditions such as ischemic diseases, wound healing, and anemia.

This guide provides a detailed comparison of two commonly used chemical agents for HIF-1α stabilization: Dimethyloxalylglycine (DMOG) and Deferoxamine (DFO). We will delve into their mechanisms of action, present comparative experimental data, and provide detailed protocols for key assays.

Mechanisms of Action: this compound vs. DFO

While both this compound and DFO lead to the stabilization of HIF-1α, they achieve this through distinct molecular mechanisms.

Dimethyloxalylglycine (this compound): The Prolyl Hydroxylase Inhibitor

This compound is a cell-permeable analog of α-ketoglutarate.[2] Under normoxic conditions, HIF-1α is targeted for degradation by a class of enzymes called prolyl hydroxylases (PHDs). These enzymes hydroxylate specific proline residues on HIF-1α, which is a prerequisite for its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to its ubiquitination and subsequent proteasomal degradation.[3] this compound acts as a competitive inhibitor of PHDs by binding to the α-ketoglutarate binding site, thereby preventing the hydroxylation of HIF-1α.[3] This inhibition mimics a hypoxic state, leading to the stabilization and accumulation of HIF-1α even under normoxic conditions.

Deferoxamine (DFO): The Iron Chelator

Deferoxamine is a high-affinity iron chelator that is clinically used to treat iron overload.[4] The prolyl hydroxylase enzymes require ferrous iron (Fe2+) as a cofactor for their enzymatic activity. By chelating and reducing the intracellular availability of iron, DFO indirectly inhibits the activity of PHDs. This lack of a critical cofactor prevents the hydroxylation of HIF-1α, leading to its stabilization and subsequent downstream signaling.

Comparative Performance: this compound vs. DFO

The choice between this compound and DFO for HIF-1α stabilization often depends on the specific experimental context, as their efficacy can be influenced by various factors. A key study directly comparing the two compounds in the context of wound healing in both diabetic and aged mice provides valuable insights.

In Vitro and In Vivo Efficacy

A study comparing this compound and DFO in murine fibroblasts and in mouse models of diabetic and aged wound healing revealed that while both compounds can stabilize HIF-1α, their effectiveness varies under different conditions. In vitro, DFO was found to be more effective at stabilizing HIF-1α and improving its transactivity in hyperglycemic and hypoxic conditions compared to this compound, whose effects were significantly diminished in this environment.

In vivo, both this compound and DFO were shown to enhance wound healing and vascularity in aged mice. However, in a diabetic mouse model, only DFO was able to universally augment wound healing and neovascularization.

Data Presentation

| Parameter | Dimethyloxalylglycine (this compound) | Deferoxamine (DFO) | Reference |

| Mechanism of Action | Prolyl Hydroxylase Inhibitor (α-ketoglutarate analog) | Iron Chelator | [3] |

| In Vitro Efficacy (Hyperglycemic/Hypoxic Conditions) | Effects significantly blunted | Stabilizes HIF-1α expression and improves transactivity | |

| In Vivo Efficacy (Aged Wound Healing) | Enhances wound healing and vascularity | Enhances wound healing and vascularity | |

| In Vivo Efficacy (Diabetic Wound Healing) | No significant improvement over control | Significantly accelerated wound healing and neovascularization | |

| Reported In Vitro Concentration for HIF-1α Stabilization | 100 µM - 2 mM | 100 µM | |

| Potential Off-Target Effects | Inhibition of other 2-oxoglutarate-dependent dioxygenases, potential effects on cell proliferation and metabolism. | Can affect other iron-dependent cellular processes, potential for neurotoxicity at high doses.[4] |

Experimental Protocols

Western Blot for HIF-1α Detection

This protocol outlines the general steps for detecting HIF-1α protein levels in cell lysates by Western blot.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and membranes (PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibody against HIF-1α

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) detection reagent

-

Imaging system

Procedure:

-

Cell Lysis:

-

Culture cells to the desired confluency and treat with this compound, DFO, or vehicle control for the specified time.

-

Wash cells with ice-cold PBS and lyse them with lysis buffer on ice.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA assay according to the manufacturer's instructions.

-

-

SDS-PAGE and Protein Transfer:

-

Normalize the protein concentrations of all samples and prepare them for loading by adding Laemmli buffer and heating.

-

Load equal amounts of protein per lane onto an SDS-PAGE gel and run the electrophoresis.

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against HIF-1α (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Apply the ECL detection reagent to the membrane and visualize the protein bands using an imaging system.

-

HRE-Luciferase Reporter Assay

This protocol is for measuring the transcriptional activity of HIF-1α using a luciferase reporter construct containing HREs.

Materials:

-

Cells stably or transiently transfected with an HRE-luciferase reporter plasmid

-

This compound, DFO, or vehicle control

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed the HRE-luciferase reporter cells in a multi-well plate.

-

Allow the cells to adhere overnight.

-

Treat the cells with various concentrations of this compound, DFO, or vehicle control.

-

-

Cell Lysis:

-

After the desired incubation period, remove the culture medium and wash the cells with PBS.

-

Lyse the cells using the lysis buffer provided with the luciferase assay kit.

-

-

Luciferase Activity Measurement:

-

Add the luciferase assay reagent to each well.

-

Measure the luminescence using a luminometer. The light output is proportional to the luciferase activity, which reflects the transcriptional activity of HIF-1α.

-

Mandatory Visualizations

References

- 1. researchgate.net [researchgate.net]

- 2. Comparison of the Hydroxylase Inhibitor this compound and the Iron Chelator Deferoxamine in Diabetic and Aged Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hypoxia-inducible factor (HIF) prolyl hydroxylase inhibitors induce autophagy and have a protective effect in an in-vitro ischaemia model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

A Researcher's Guide to Chemical Hypoxia Induction: DMOG vs. Cobalt Chloride

In the study of cellular responses to low oxygen, researchers often turn to chemical mimetics to stabilize the master regulator of the hypoxic response, Hypoxia-Inducible Factor-1 alpha (HIF-1α). Among the most common agents used are Dimethyloxalylglycine (DMOG) and cobalt chloride (CoCl₂). While both effectively induce a hypoxic state under normoxic conditions, they operate through distinct mechanisms and present different experimental considerations. This guide provides a detailed comparison to inform the selection of the appropriate agent for your research needs.

Mechanism of Action: A Tale of Two Inhibitors

Under normal oxygen levels (normoxia), HIF-1α is continuously synthesized but rapidly targeted for degradation. This process is initiated by a family of enzymes called Prolyl Hydroxylase Domain proteins (PHDs), which hydroxylate specific proline residues on HIF-1α. This modification allows the von Hippel-Lindau (VHL) E3 ubiquitin ligase to bind and tag HIF-1α for proteasomal destruction.[1][2] Both this compound and cobalt chloride disrupt this process, leading to the stabilization and accumulation of HIF-1α.

Dimethyloxalylglycine (this compound)

This compound is a cell-permeable analogue of α-ketoglutarate, a critical cofactor for PHD enzymes.[3][4] By acting as a competitive antagonist of α-ketoglutarate, this compound directly inhibits the catalytic activity of PHDs.[3][4] This prevents HIF-1α hydroxylation, blocking its recognition by VHL and leading to its stabilization, nuclear translocation, and the activation of hypoxia-responsive genes.[4]

Figure 1. this compound competitively inhibits PHDs, preventing HIF-1α degradation.

Cobalt Chloride (CoCl₂)

Cobalt chloride mimics hypoxia through a different, less specific mechanism. The PHD enzymes are iron-dependent. It is believed that cobalt ions (Co²⁺) displace the ferrous iron (Fe²⁺) in the active site of the PHDs, thereby inhibiting their function.[5] This prevents the hydroxylation and subsequent degradation of HIF-1α.[5][6] However, cobalt is known to have other effects, including the generation of reactive oxygen species (ROS), which can also influence HIF-1α stability and other cellular pathways.

Figure 2. CoCl₂ inhibits PHDs, likely by displacing their iron cofactor.

Comparative Performance: Efficacy and Specificity

While both agents stabilize HIF-1α, their efficacy and potential for off-target effects differ, which can be a critical factor in experimental design.

| Parameter | This compound (Dimethyloxalylglycine) | Cobalt Chloride (CoCl₂) |

| Mechanism | Competitive inhibitor of PHDs (α-ketoglutarate antagonist)[3][4] | PHD inhibitor (likely by displacing Fe²⁺); ROS generator[5] |

| Specificity | Considered more specific to PHD inhibition.[1] | Less specific; can have broader effects on cellular metabolism and induce ROS.[7] May preferentially activate HIF-1α over HIF-2α responsive genes in some cells.[8] |

| Typical Conc. | 100 µM - 1 mM[9] | 100 µM - 600 µM[8] |

| Efficacy | Potent inducer of HIF-1α stabilization and downstream targets.[1][3] | Effective HIF-1α stabilizer, with some studies showing more stable and sustained protein levels compared to this compound at certain concentrations.[10] |

| Toxicity | Generally lower cytotoxicity at effective concentrations. | Can be cytotoxic, and effects can be independent of HIF-1α stabilization.[7] |

| Advantages | More specific mechanism of action. | Inexpensive and widely used.[7][8] |

| Disadvantages | More expensive than CoCl₂. Solutions should be prepared fresh as they can be unstable.[4] | Potential for off-target effects due to ROS generation and metal ion toxicity. The set of induced genes may differ from true hypoxia.[7][8] |

Table 1: Comparison of this compound and Cobalt Chloride for Hypoxia Induction.

One study directly comparing the two in gastric cancer cell lines found that CoCl₂ (at 300µM) resulted in a more stable accumulation of HIF-1α protein after 24 hours compared to this compound at the same concentration.[10] However, other studies have highlighted the off-target effects of cobalt, such as compromising epithelial barrier function, an effect also seen with this compound but potentially linked to the broader consequences of HIF-1 activation.[9][11]

Experimental Protocols

The following are generalized protocols for inducing a hypoxic response in cell culture. Optimal concentrations and incubation times should be determined empirically for each cell line and experimental endpoint.

Figure 3. A typical workflow for chemical hypoxia induction and analysis.

Protocol 1: Hypoxia Induction with Cobalt Chloride

This protocol is adapted from methodologies used for various cell lines.[7][8][12]

-